3-chloro-D-alanine is a halogenated derivative of alanine, an amino acid that plays a critical role in various biological processes. This compound is notable for its structural modification of the alanine backbone, which imparts unique properties that are useful in biochemical and pharmaceutical applications.
3-chloro-D-alanine can be synthesized from natural amino acids or through specific chemical reactions involving chlorination processes. It is primarily produced in laboratory settings for research purposes.
3-chloro-D-alanine belongs to the class of amino acid derivatives, specifically halogenated amino acids, which are characterized by the presence of chlorine substituents on their molecular structure.
The synthesis of 3-chloro-D-alanine typically involves several key steps:
The synthesis often employs controlled temperature conditions to optimize yield and purity. For instance, maintaining specific temperatures during the reaction helps minimize byproducts and enhances the efficiency of the chlorination process .
The molecular formula for 3-chloro-D-alanine is C3H6ClN O2, indicating it consists of three carbon atoms, six hydrogen atoms, one chlorine atom, one nitrogen atom, and two oxygen atoms. The structural representation shows the chlorine atom attached to the beta carbon of the alanine structure.
3-chloro-D-alanine participates in various biochemical reactions, particularly in enzymatic processes:
The mechanism by which 3-chloro-D-alanine acts in biological systems typically involves its incorporation into metabolic pathways where it may inhibit or alter enzymatic functions due to its structural similarity to natural substrates.
Studies have shown that its incorporation can lead to altered biosynthesis pathways for cysteine and other sulfur-containing amino acids .
3-chloro-D-alanine is utilized in various scientific fields:
The enzyme 3-chloro-D-alanine dehydrochlorinase (EC 4.5.1.2) demonstrates strict stereoselectivity for D-configured substrates. It catalyzes the degradation of 3-chloro-D-alanine via a pyridoxal 5′-phosphate (PLP)-dependent mechanism, forming pyruvate, ammonia, and chloride as end products. The enzyme exhibits negligible activity toward L-isomers or structurally dissimilar halogenated compounds, highlighting its role in microbial D-amino acid metabolism [2] [6].
Structural studies reveal that the enzyme’s active site contains a conserved PLP-binding lysine residue and a chloride-binding pocket that accommodates the substrate’s halogen moiety. Mutagenesis of key residues (e.g., Tyr114, Arg72) significantly reduces catalytic efficiency, confirming their role in substrate orientation and stabilization during the dehydrochlorination step [6]. The enzyme also accepts β-substituted D-alanine derivatives (e.g., 3-bromo-D-alanine), though catalytic efficiency decreases with larger halogen atoms due to steric constraints in the active site [9].
Table 1: Substrate Specificity Profile of 3-Chloro-D-alanine Dehydrochlorinase
Substrate | Relative Activity (%) | Inhibition Constant (Kᵢ, mM) |
---|---|---|
3-Chloro-D-alanine | 100 | - |
3-Bromo-D-alanine | 87 | - |
D-Cysteine | <5 | 0.8 |
3-Chloro-L-alanine | <1 | ND |
S-methyl-D-cysteine | <3 | 1.2 |
Pre-steady-state kinetic analyses reveal that 3-chloro-D-alanine dehydrochlorinase follows a multi-step mechanism:
Stopped-flow fluorescence studies demonstrate biphasic kinetics, with a rapid fluorescence quenching phase (k = 120 s⁻¹) corresponding to substrate binding and intermediate formation, followed by a slower phase (k = 25 s⁻¹) representing product release. Chemical quench experiments confirm burst kinetics for chloride release, indicating that product dissociation is rate-limiting [3]. Global kinetic modeling supports an ordered mechanism where malonate semialdehyde release precedes halide ion dissociation in related dehalogenases, though analogous constraints likely apply here [3].
Table 2: Kinetic Parameters of Microbial Dehalogenases Acting on Halogenated Alanines
Enzyme Source | kcat (s⁻¹) | Km (mM) | kcat/Km (M⁻¹s⁻¹) |
---|---|---|---|
Pseudomonas putida | 48 ± 3 | 0.18 ± 0.02 | 2.7 × 10⁵ |
Escherichia coli | 32 ± 2 | 0.25 ± 0.03 | 1.3 × 10⁵ |
Coryneform bacterium FG41 | 29 ± 1 | 0.31 ± 0.04 | 9.4 × 10⁴ |
In Pseudomonas putida, 3-chloro-D-alanine undergoes efficient conversion to pyruvate via a dehydrochlorinase-catalyzed reaction. This pathway channels carbon skeletons into central metabolism, with pyruvate serving as a precursor for the tricarboxylic acid (TCA) cycle or gluconeogenesis [4] [10]. Physiological studies demonstrate that P. putida strains utilize 3-chloro-D-alanine as a sole carbon source, with stoichiometric release of ammonium and chloride ions during growth [10].
The enzyme’s periplasmic localization in P. putida (confirmed via cellular fractionation studies) suggests a role in detoxifying extracellular halogenated compounds. Metabolite profiling reveals intracellular pyruvate accumulation within 30 seconds of substrate addition, confirming the metabolic linkage. Transcriptomic analyses of P. putida Δalr mutants show downregulation of TCA cycle genes when grown on 3-chloro-D-alanine, indicating regulatory coupling between dehalogenation and energy metabolism [4].
Table 3: Analytical Methods for Tracking 3-Chloro-D-alanine Metabolism
Parameter | Method | Key Findings |
---|---|---|
Pyruvate | DNPH derivatization/HPLC | 0.95 mol/mol yield from substrate |
Chloride ion | Ion chromatography | Stoichiometric release (1.02 mol/mol) |
Ammonia | Glutamate dehydrogenase assay | 0.98 mol/mol yield |
Intracellular flux | ¹³C-tracing + GC-MS | 75% incorporation into TCA intermediates |
3-Chloro-D-alanine dehydrochlorinase doubles as a β-replacement catalyst, enabling the synthesis of D-cysteine from 3-chloro-D-alanine and hydrogen sulfide. This reaction proceeds via nucleophilic displacement of the chloride group by hydrosulfide anion (HS⁻), yielding D-cysteine without racemization [5] [10]. Pseudomonas putida CR 1-1 whole-cell biocatalysts achieve >95% conversion under optimized conditions (pH 8.0, 30°C, 20 mM H₂S), with the reaction monitored via cysteine-specific colorimetric assays [10].
The enzyme’s versatility extends to synthesizing non-proteinogenic D-amino acids:
Process engineering has enabled gram-scale production, with immobilized P. putida cells retaining >80% activity after 10 reaction cycles. Downstream processing involves cation-exchange chromatography and crystallisation, yielding D-cysteine with >99% enantiomeric excess [5].
Table 4: Biocatalytic Synthesis Products from 3-Chloro-D-alanine
Nucleophile | Product | Yield (%) | Application |
---|---|---|---|
H₂S | D-Cysteine | 95 | Pharmaceutical synthesis |
HS-CH₂-COOH | S-Carboxymethyl-D-cysteine | 88 | Antibiotic intermediate (MT-141) |
CH₃SH | S-Methyl-D-cysteine | 76 | Research chemicals |
C₂H₅SH | S-Ethyl-D-cysteine | 68 | Enzyme inhibitor studies |
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4